Ketone, methyl 2-methyl-1,4-cyclohexadien-1-yl (6CI)
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Overview
Description
Ketone, methyl 2-methyl-1,4-cyclohexadien-1-yl (6CI) is an organic compound with the molecular formula C9H12O and a molecular weight of 136.19098 g/mol This compound is characterized by a ketone functional group attached to a cyclohexadienyl ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, methyl 2-methyl-1,4-cyclohexadien-1-yl (6CI) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexadiene and methyl ketone derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production Methods
In industrial settings, the production of Ketone, methyl 2-methyl-1,4-cyclohexadien-1-yl (6CI) may involve large-scale chemical reactors and continuous flow processes to ensure high yield and efficiency. The use of advanced purification methods and quality control measures is essential to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Ketone, methyl 2-methyl-1,4-cyclohexadien-1-yl (6CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ketone, methyl 2-methyl-1,4-cyclohexadien-1-yl (6CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of Ketone, methyl 2-methyl-1,4-cyclohexadien-1-yl (6CI) involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the cyclohexadienyl ring can undergo electrophilic aromatic substitution. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simple ketone with a cyclohexane ring.
Methylcyclohexanone: A methyl-substituted cyclohexanone.
Cyclohexadienone: A ketone with a cyclohexadiene ring.
Uniqueness
Ketone, methyl 2-methyl-1,4-cyclohexadien-1-yl (6CI) is unique due to its specific substitution pattern and the presence of both a ketone group and a cyclohexadienyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
102369-89-1 |
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Molecular Formula |
C9H12O |
Molecular Weight |
136.194 |
IUPAC Name |
1-(2-methylcyclohexa-1,4-dien-1-yl)ethanone |
InChI |
InChI=1S/C9H12O/c1-7-5-3-4-6-9(7)8(2)10/h3-4H,5-6H2,1-2H3 |
InChI Key |
NQJNSHRMJMMQBC-UHFFFAOYSA-N |
SMILES |
CC1=C(CC=CC1)C(=O)C |
Synonyms |
Ketone, methyl 2-methyl-1,4-cyclohexadien-1-yl (6CI) |
Origin of Product |
United States |
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